4-(1,1-Difluoro-2-[6-fluoro-5H-imidazo[4,3-a]isoindol-5-yl]ethyl)cyclohexan-1-ol
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Overview
Description
4-(1,1-Difluoro-2-[6-fluoro-5H-imidazo[4,3-a]isoindol-5-yl]ethyl)cyclohexan-1-ol is a complex organic compound that features a cyclohexanol core with a difluoroethyl and fluoroimidazoisoindole substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Difluoro-2-[6-fluoro-5H-imidazo[4,3-a]isoindol-5-yl]ethyl)cyclohexan-1-ol typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the imidazoisoindole core: This can be achieved through a cyclization reaction involving a suitable precursor such as a substituted aniline and a dicarbonyl compound.
Introduction of the difluoroethyl group: This step often involves the use of difluoroethylating agents under controlled conditions.
Attachment to the cyclohexanol core: The final step involves coupling the difluoroethylimidazoisoindole intermediate with a cyclohexanol derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Difluoro-2-[6-fluoro-5H-imidazo[4,3-a]isoindol-5-yl]ethyl)cyclohexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazoisoindole ring can be reduced under specific conditions.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced imidazoisoindole derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Its unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industrial Applications: It can be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-(1,1-Difluoro-2-[6-fluoro-5H-imidazo[4,3-a]isoindol-5-yl]ethyl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl and fluoroimidazoisoindole moieties are likely to play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-Difluoro-2-[6-chloro-5H-imidazo[4,3-a]isoindol-5-yl]ethyl)cyclohexan-1-ol
- 4-(1,1-Difluoro-2-[6-bromo-5H-imidazo[4,3-a]isoindol-5-yl]ethyl)cyclohexan-1-ol
- 4-(1,1-Difluoro-2-[6-methyl-5H-imidazo[4,3-a]isoindol-5-yl]ethyl)cyclohexan-1-ol
Uniqueness
The presence of both difluoroethyl and fluoroimidazoisoindole groups in 4-(1,1-Difluoro-2-[6-fluoro-5H-imidazo[4,3-a]isoindol-5-yl]ethyl)cyclohexan-1-ol makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C18H19F3N2O |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-[1,1-difluoro-2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C18H19F3N2O/c19-14-3-1-2-13-16-9-22-10-23(16)15(17(13)14)8-18(20,21)11-4-6-12(24)7-5-11/h1-3,9-12,15,24H,4-8H2 |
InChI Key |
UNSORNINUVZBRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)(F)F)O |
Origin of Product |
United States |
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